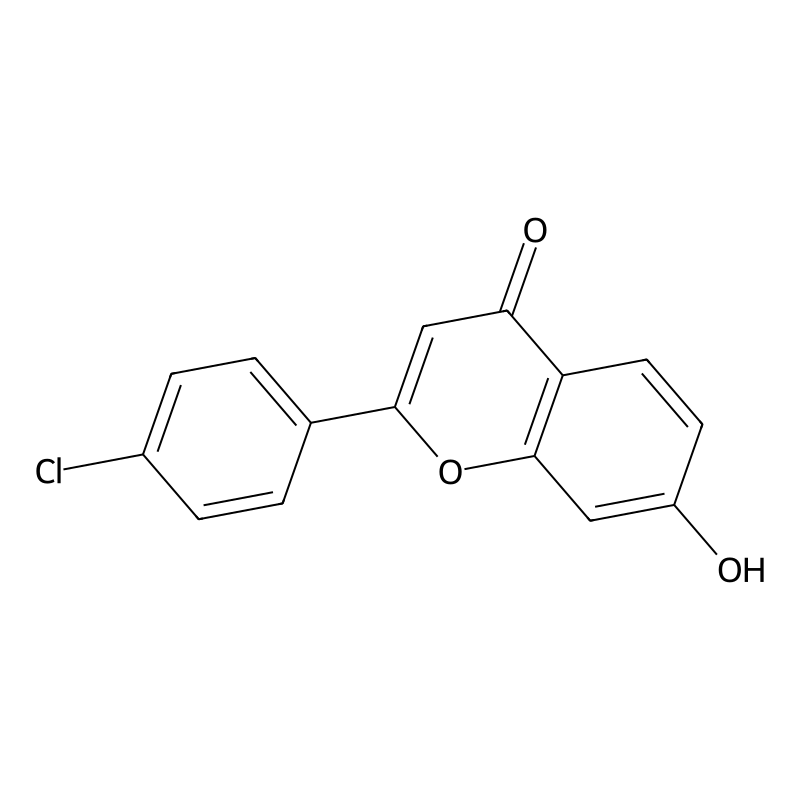

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the flavonoid class, characterized by a chromen-4-one core structure. This compound features a hydroxyl group at the 7th position and a chlorophenyl group at the 2nd position, which contribute to its distinct chemical properties and biological activities. Flavonoids, including this compound, are well-known for their diverse therapeutic potential, including antioxidant and anti-inflammatory effects.

The mechanism of action of 7-Hydroxy-4'-chloroflavone remains unclear and requires further research. Flavonoids are generally known for their antioxidant and anti-inflammatory properties, but the specific mechanism by which 7-Hydroxy-4'-chloroflavone exerts these effects needs to be elucidated [, ].

Chromone Scaffold

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one belongs to the class of chromones, a family of heterocyclic compounds known for their diverse biological activities. Chromones have been explored for their potential as anti-cancer , anti-inflammatory , and anti-microbial agents . Research suggests that the specific functional groups on a chromone molecule can influence its biological activity.

Structural Similarities

-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one shares some structural similarities with other chromone derivatives that have been studied for their biological properties. Further investigation into these similarities may provide clues for potential applications of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one.

The chemical behavior of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one allows it to undergo various reactions:

- Oxidation: This can lead to the formation of 2-(4-chlorophenyl)-7-oxo-4H-chromen-4-one.

- Reduction: The compound can be reduced to produce 2-(4-chlorophenyl)-7-hydroxy-4H-dihydrochromen-4-one.

- Substitution: The chlorophenyl group can be substituted with other functional groups, leading to a variety of derivatives.

The biological activity of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one is notable for its potential therapeutic effects:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, which helps in combating oxidative stress.

- Anti-inflammatory Effects: It has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

- Anticancer Potential: Research indicates that it may modulate signaling pathways related to cell proliferation and apoptosis, suggesting its utility in cancer therapy .

The synthesis of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the following steps:

- Condensation Reaction: 4-chlorobenzaldehyde is reacted with 2-hydroxyacetophenone in the presence of a base (commonly sodium hydroxide).

- Cyclization: The reaction mixture is heated under reflux conditions in an organic solvent such as ethanol or methanol.

- Purification: The resulting product is purified via recrystallization or column chromatography .

In industrial applications, continuous flow reactors may be employed to enhance yield and efficiency during synthesis.

2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one finds applications across various fields:

- Pharmaceuticals: Investigated for its potential use as an anticancer and antimicrobial agent.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations.

- Dyes and Pigments: Due to its chromophoric properties, it is utilized in the development of dyes .

Studies on the interactions of 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one reveal its ability to engage with multiple molecular targets. It has been shown to affect various signaling pathways involved in inflammation and cancer progression. The compound's interactions may also extend to metal coordination complexes, enhancing its therapeutic efficacy against cancer cells .

Several compounds share structural similarities with 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorophenyl)-4H-chromen-4-one | Lacks hydroxyl group at the 7th position | Less potent antioxidant activity |

| 2-(4-methoxyphenyl)-7-hydroxy-4H-chromen-4-one | Contains a methoxy group instead of a chloro group | Different electronic properties |

| 2-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | Contains a bromo group instead of a chloro group | Varies in biological activity due to halogen substitution |

Uniqueness

The unique combination of the hydroxyl group at the 7th position and the chlorophenyl group at the 2nd position endows 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one with enhanced antioxidant and anti-inflammatory activities compared to its analogs. This structural configuration plays a crucial role in its potential therapeutic applications, making it a subject of interest in medicinal chemistry .